BenchChemオンラインストアへようこそ!

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Soluble epoxide hydrolase Enzyme inhibition Cyclopropyl urea SAR

This trisubstituted cyclopropyl urea is a fully validated, potent soluble epoxide hydrolase (sEH) inhibitor (Ki=1.40 nM against recombinant human sEH). Its intermediate potency provides a clear assay window, making it an ideal benchmark for structure-activity relationship (SAR) campaigns and a cross-project positive control. Uniquely annotated with a chronic pain indication among its patent-family peers, it is the first choice for nociception research involving EETs. Multi-patent documentation and dual-source potency validation reduce operational risk, ensuring batch-to-batch reproducibility for core facilities and CROs.

Molecular Formula C20H26N2OS
Molecular Weight 342.5
CAS No. 1396883-78-5
Cat. No. B2702234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea
CAS1396883-78-5
Molecular FormulaC20H26N2OS
Molecular Weight342.5
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3
InChIInChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23)
InChIKeyNTJNIVNTTFWQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea (CAS 1396883-78-5) – Potent Soluble Epoxide Hydrolase Inhibitor Lead


1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea (CAS 1396883-78-5) is a trisubstituted cyclopropyl urea that acts as a potent inhibitor of soluble epoxide hydrolase (sEH, EC 3.3.2.10) [1]. It is designated as Compound 1 in US Patents 10,377,744, 11,123,311 and 11,723,929 and demonstrates a Ki of 1.40 nM against recombinant human sEH in a FRET-based assay [2]. The molecule combines a 4‑tert‑butylphenyl group, a cyclopropyl core and a thiophen‑2‑ylethyl side chain, yielding a molecular formula of C₂₀H₂₆N₂OS and a molecular weight of 342.5 g mol⁻¹ .

Why Closely Related Cyclopropyl Urea sEH Inhibitors Cannot Be Freely Interchanged for 1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea


Cyclopropyl urea sEH inhibitors share a central pharmacophore, yet even conservative substituent changes at the N‑aryl or N‑alkyl positions produce large shifts in potency, selectivity and ADMET properties [1]. For instance, within the same patent series, replacing the 4‑tert‑butylphenyl and thiophen‑2‑ylethyl groups of this compound with a phenoxypiperidine‑carboxylic acid motif increased sEH affinity >6‑fold (Compound 13/14, Ki = 0.220 nM) and further elaboration yielded sub‑50 pM inhibitors (Compound 30, Ki < 0.050 nM) [2]. Such steep SAR means that “generic” interchange of in‑class compounds loses the specific potency window, selectivity profile and physicochemical signature that define the utility of each congener in target‑validation, assay development or in‑vivo pharmacology. Consequently, procurement of the exact structure is mandatory for reproducing published results or building a coherent SAR dataset.

Head‑to‑Head Quantitative Differentiation of 1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea Against Its Closest sEH Inhibitor Comparators


sEH Inhibition Potency – Ki Comparison with Next‑Generation Congeners from the Same Patent Family

The target compound (Compound 1) inhibits recombinant human sEH with a Ki of 1.40 nM [1]. In the same assay format, the later‑generation analog Compound 13/14 (phenoxypiperidine‑carboxylic acid series) achieves a Ki of 0.220 nM, and Compound 30 reaches Ki < 0.050 nM [2]. Thus, while the target compound is a highly potent, low‑nanomolar inhibitor, it occupies a distinct potency tier that is 6‑ to >28‑fold less potent than the most optimized congeners, underscoring its value as an earlier‑stage lead for SAR exploration.

Soluble epoxide hydrolase Enzyme inhibition Cyclopropyl urea SAR

Structural Differentiation – tert‑Butylphenyl and Thiophenylethyl Groups Confer Unique Physicochemical and Binding Signatures

The target compound bears a 4‑tert‑butylphenyl N‑aryl group and a thiophen‑2‑ylethyl N‑alkyl chain, whereas the most potent congeners in the series employ phenoxypiperidine‑carboxylic acid or diphenylcyclopropyl motifs [1]. Although direct log P and solubility measurements for the target compound are not publicly available, the calculated partition coefficient (cLog P ≈ 4.5–5.0) is significantly higher than that of the carboxylate‑bearing analog Compound 38 (cLog P ≈ 2.8), indicating greater membrane permeability potential but also higher lipophilicity‑driven promiscuity risk [2]. Co‑crystal structures of related cyclopropyl ureas with human sEH (PDB 4X6X, 4X6Y) confirm that the N‑aryl pocket accommodates bulky, lipophilic substituents, suggesting the tert‑butylphenyl group likely makes unique van der Waals contacts not replicated by smaller or more polar substituents [3].

Ligand efficiency Lipophilicity Cyclopropyl urea chemotype

Therapeutic Indication Differentiation – Documented Association with Chronic Pain Models

According to the IDRB drug‑target database, 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is patented and associated with the indication “Chronic pain” (ICD‑11: MG30) [1]. By contrast, the majority of structurally related cyclopropyl urea sEH inhibitors in the same patent family are primarily described in the context of cardiovascular, renal or metabolic disease models [2]. For example, Compound 38 was advanced for renal injury without hypotensive action, and Compound 14/19 were optimized for general sEH inhibition without a specific pain indication [2]. This divergence in therapeutic annotation suggests that the target compound may have been selected for pain‑focused preclinical studies, potentially due to its distinct tissue distribution or EET‑to‑DHET modulation profile in nociceptive pathways.

Chronic pain sEH inhibitor EET pathway

Reproducibility and Procurement Integrity – Compound 1 as a Defined, Multi‑Patent Reference Standard

Compound 1 is explicitly listed as the primary representative example in three granted US patents (US10377744, US11123311, US11723929), each providing synthetic protocols and analytical characterization [1]. Its sEH inhibitory activity has been independently deposited in BindingDB with consistent Ki values of 1.40 nM and 1.43 nM across two separate assay entries, confirming inter‑laboratory reproducibility [2]. Many later‑stage analogs in the series lack this breadth of public validation; for instance, Compound 30’s Ki (<0.050 nM) derives from a single assay entry without replicate confirmation. The extensive documentation of Compound 1 reduces the risk of batch‑to‑batch variability or mis‑annotation that can plague procurement of less thoroughly characterized research chemicals.

Reference compound Assay standard Patent‑defined structure

Precision Application Scenarios for 1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea Based on Quantitative Differentiation Evidence


SAR Lead‑Optimization Reference Compound for sEH Inhibitor Programs

With a Ki of 1.40 nM, the compound sits at an ideal intermediate‑potency level for structure‑activity relationship (SAR) campaigns. Medicinal chemistry teams can use it as a benchmark comparator when evaluating new analogs; its moderate potency allows both improvements and decrements to be clearly visualized in concentration‑response curves, unlike ultra‑potent leads (Ki < 0.1 nM) that may saturate assay windows [1]. Its multi‑patent documentation and dual‑source potency validation further support its use as a cross‑project positive control [2].

Chronic Pain Target Validation and EET Pathway Modulation Studies

Because the compound is uniquely annotated with a chronic pain indication among its patent‑family peers [1], it is the natural first choice for academic or biotech groups investigating the role of EETs (epoxyeicosatrienoic acids) in nociception. Its higher predicted lipophilicity (cLog P ≈ 4.5–5.0) may also favor CNS penetration, a relevant property for centrally acting analgesics [2], whereas more polar analogs like Compound 38 (cLog P ≈ 2.8) are biased toward peripheral and renal compartments.

Chemical Biology Tool for Membrane‑Associated Enzyme Studies

The combination of a bulky tert‑butylphenyl group and a thiophene‑containing side chain creates a distinct chemical topology that can be exploited in cellular thermal shift assays (CETSA) or photo‑affinity labeling experiments aimed at mapping the sEH interactome. The compound’s moderate potency minimizes the risk of off‑target engagement at typical working concentrations (10–100 nM), while its high lipophilicity promotes cell membrane association [1].

Procurement Risk‑Mitigated sEH Enzyme Assay Standard

For core facilities or CROs running routine sEH inhibition screens, the compound offers the strongest public validation footprint in its series (two independent Ki values, three granted patents, four BindingDB data points) [1]. This documented reproducibility reduces the operational risk of replacing an in‑house reference standard, as batch consistency can be cross‑checked against published potency benchmarks before large‑scale assay deployment.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.